molecular formula C6H4BrI B155775 1-Bromo-2-iodobenzene CAS No. 583-55-1

1-Bromo-2-iodobenzene

Cat. No.: B155775
CAS No.: 583-55-1
M. Wt: 282.9 g/mol
InChI Key: OIRHKGBNGGSCGS-UHFFFAOYSA-N
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Description

1-Bromo-2-iodobenzene, also known as ortho-bromoiodobenzene, is a halogenated benzene derivative with the molecular formula C6H4BrI. This compound is characterized by the presence of both bromine and iodine atoms attached to adjacent carbon atoms on a benzene ring. It is widely used in various fields such as organic synthesis, pharmaceuticals, and materials science .

Mechanism of Action

Target of Action

1-Bromo-2-iodobenzene is primarily used as an electrophile in various chemical reactions . Its primary targets are nucleophilic entities, such as amino-functionalized organozinc reagents . These reagents play a crucial role in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling . In this reaction, a carbon atom on the organozinc reagent forms a bond with the carbon atom on the this compound molecule from which the iodine or bromine has been removed . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of diarylamines . Diarylamines are organic compounds that contain two amine groups attached to a single aromatic system . They are used in various applications, including the production of pharmaceuticals, dyes, and polymers .

Pharmacokinetics

It is a liquid at room temperature with a density of 2.203 g/mL . Its boiling point is 120-121 °C at 15 mmHg , suggesting that it would readily evaporate under physiological conditions. These properties may affect its absorption, distribution, metabolism, and excretion (ADME) if it were to enter a biological system.

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it has been used in the synthesis of diarylamines . The specific molecular and cellular effects would depend on the nature of the compounds produced.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of light can cause it to decompose , which could potentially affect its reactivity. Additionally, its reactivity may be influenced by the presence of other substances in the reaction mixture, such as bases or other nucleophiles . Therefore, it is typically stored in a dark, cool, and well-ventilated place to maintain its stability .

Chemical Reactions Analysis

1-Bromo-2-iodobenzene undergoes various types of chemical reactions, including substitution, coupling, and reduction reactions .

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, aryl iodides, and aryl bromides .

Scientific Research Applications

Comparison with Similar Compounds

1-Bromo-2-iodobenzene can be compared with other halogenated benzene derivatives such as 1-Bromo-4-iodobenzene, 2-Bromo-1-iodobenzene, and 1-Iodo-2-bromobenzene .

    1-Bromo-4-iodobenzene: This compound has the bromine and iodine atoms attached to the para positions on the benzene ring, making it less sterically hindered compared to this compound.

    2-Bromo-1-iodobenzene: Similar to this compound, but with the positions of the bromine and iodine atoms reversed.

    1-Iodo-2-bromobenzene: Another isomer with the same molecular formula but different arrangement of halogen atoms.

The uniqueness of this compound lies in its ortho-substitution pattern, which makes it particularly useful for specific cross-coupling reactions and the synthesis of complex organic molecules .

Properties

IUPAC Name

1-bromo-2-iodobenzene
Source PubChem
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InChI

InChI=1S/C6H4BrI/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRHKGBNGGSCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI
Source PubChem
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DSSTOX Substance ID

DTXSID1060394
Record name Benzene, 1-bromo-2-iodo-
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Molecular Weight

282.90 g/mol
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Physical Description

Yellow liquid; mp = 9-10 deg C; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-iodobenzene
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CAS No.

583-55-1
Record name 1-Bromo-2-iodobenzene
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Record name Benzene, 1-bromo-2-iodo-
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Record name Benzene, 1-bromo-2-iodo-
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Record name Benzene, 1-bromo-2-iodo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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